molecular formula C30H33N3O4 B2487135 N-(4-ethylphenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl)acetamide CAS No. 893789-05-4

N-(4-ethylphenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl)acetamide

Cat. No. B2487135
CAS RN: 893789-05-4
M. Wt: 499.611
InChI Key: JLXSQKDIBKLPRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C30H33N3O4 and its molecular weight is 499.611. The purity is usually 95%.
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Scientific Research Applications

Antifungal and Antimicrobial Activities

  • Antifungal Agents : A study identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as fungicidal agents against Candida and Aspergillus species, highlighting the potential of similar compounds in developing broad-spectrum antifungal medications (Bardiot et al., 2015).
  • Antimicrobial Agents : Research on new quinazolines showed potential as antimicrobial agents, suggesting the utility of related compounds in combating bacterial and fungal infections (Desai et al., 2007).

Pharmacological Applications

  • Analgesic and Anti-inflammatory Activities : Several studies synthesized compounds like N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides, evaluating their potential as analgesic and anti-inflammatory agents, indicating the application of similar compounds in pain and inflammation management (Alagarsamy et al., 2015).
  • Anticancer Activities : Research into compounds like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide showcased their potential in anticancer drug development, including molecular docking analyses targeting specific cancer receptors (Sharma et al., 2018).

Structural and Synthesis Research

  • Synthetic Pathways : Studies provided insights into new synthetic routes for creating complex organic compounds, offering methodologies that could be applicable to synthesizing compounds like "N-(4-ethylphenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl)acetamide" for research purposes (Wenpeng et al., 2014).

properties

IUPAC Name

2-[3-[(4-ethylanilino)methyl]-6,7-dimethoxy-2-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33N3O4/c1-5-20-7-11-24(12-8-20)31-18-23-15-22-16-27(36-3)28(37-4)17-26(22)33(30(23)35)19-29(34)32-25-13-9-21(6-2)10-14-25/h7-17,31H,5-6,18-19H2,1-4H3,(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXSQKDIBKLPRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC3=CC(=C(C=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)CC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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